molecular formula C20H23N5O4 B2492100 3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione CAS No. 887466-40-2

3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione

Cat. No. B2492100
CAS RN: 887466-40-2
M. Wt: 397.435
InChI Key: JIWIUFVOOBUEAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolino purine derivatives involves multiple steps, including intramolecular alkylation, which is a critical phase in constructing the purine ring system. One method reported the synthesis of similar compounds through the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones, demonstrating the complexity and precision required in synthesizing such molecules (Šimo et al., 1998).

Molecular Structure Analysis

Detailed quantitative analysis of intermolecular interactions within similar purine derivatives has been conducted, highlighting the importance of hydrogen bonds and electrostatic energy contributions to the molecular stability and packing. This analysis offers insights into the anisotropic distribution of interaction energies, which is crucial for understanding the molecular structure and designing new materials with desired properties (Shukla et al., 2020).

Chemical Reactions and Properties

Imidazolino purine compounds undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions, leading to diverse derivatives with potential biological activities. These reactions are essential for functionalizing the purine core and tailoring the molecules for specific applications (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. For example, the layered crystal packing and stabilization dominated by electrostatic energy contributions affect the compound's solubility and melting point (Shukla et al., 2020).

properties

IUPAC Name

2-(2-ethoxyethyl)-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-29-10-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)12-13(2)25(19)14-7-6-8-15(11-14)28-4/h6-8,11-12H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWIUFVOOBUEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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